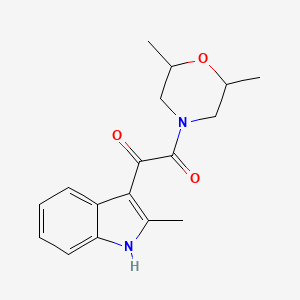
1-(2,6-dimethylmorpholino)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-dimethylmorpholino)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione, also known as DMDD, is a potent and selective inhibitor of the enzyme protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that regulates a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. DMDD has been shown to have promising anticancer activity in preclinical studies, making it a potential candidate for cancer therapy.
科学的研究の応用
Synthesis and Structural Characterization
Researchers have synthesized and characterized various compounds with structural similarities to the compound , highlighting their potential in scientific research. For instance, the study by Kaynak et al. (2013) explored the synthesis, crystal structures, and molecular interactions of novel compounds derived from 5-trifluoromethoxy-1H-indole-2,3-dione, revealing insights into their hydrogen bonding and molecular frameworks Kaynak et al., 2013.
Anticorrosion and Antibacterial Properties
The compound "1-(morpholinomethyl)indoline-2,3-dione" and its derivatives have been investigated for their anticorrosion and antibacterial activities. These studies demonstrate the utility of such compounds in protecting metals against corrosion and offering antibacterial benefits, thereby indicating their significance in materials science and pharmacology Miao, 2014.
Photophysical Properties and Application
The research on benzoisoquinoline-1,3-dione acceptor-based compounds as thermally activated delayed fluorescent (TADF) emitters by Yun and Lee (2017) showcases the application of such structures in developing high-efficiency red TADF devices. This study underlines the importance of structural design in achieving desired photophysical properties for practical applications in the field of optoelectronics Yun & Lee, 2017.
特性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-10-8-19(9-11(2)22-10)17(21)16(20)15-12(3)18-14-7-5-4-6-13(14)15/h4-7,10-11,18H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNMWCXEMKGURC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

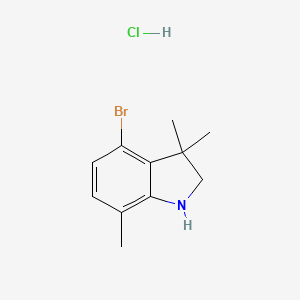
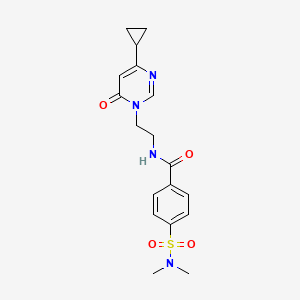
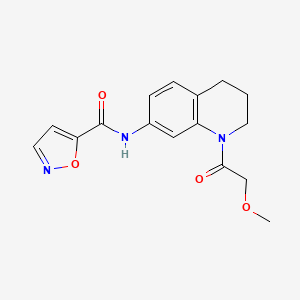

![N-(5-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2670847.png)
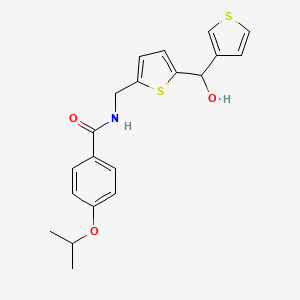

![N-(1-cyanocyclopentyl)-2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2670852.png)

![2-(4-Morpholin-4-yl-4-oxobutyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2670855.png)
![N-(2,6-difluorobenzyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2670856.png)

![N-(2-ethoxyphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2670860.png)
![1-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2670861.png)